Kukoamine B
Overview
Description
Kukoamine B is a natural spermine alkaloid isolated from the root bark of Lycium chinense. It consists of two dihydrocaffeoyl moieties and a spermine unit . This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties .
Mechanism of Action
Target of Action
Kukoamine B (KB) is a novel sepsis therapeutic drug that primarily targets lipopolysaccharides and CpG DNA . These are potential treatment targets in sepsis, a life-threatening condition caused by the body’s response to an infection .
Mode of Action
KB interacts with its targets, lipopolysaccharides and CpG DNA, to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This interaction is crucial in managing the inflammatory response in sepsis .
Biochemical Pathways
KB influences several biochemical pathways. It has been found to reduce levels of circulating triglycerides, cholesterol, phosphatidylethanolamine, and increase levels of phosphatidylcholines . KB also increases acylcarnitines and reduces systemic inflammation . Pathway analysis suggests that KB may regulate nuclear transcription factors (e.g., NF-κB and/or PPAR) to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis .
Pharmacokinetics
KB exhibits a non-linear pharmacokinetic profile with a half-life of about 1.61–4.24 hours . It is mainly distributed in plasma . The mean elimination half-life, clearance, and distribution volume of KB were 3.40–4.88 hours, 9.35–13.49 L/h, and 45.74–101.90 L, respectively . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .
Result of Action
KB has been found to lower blood glucose without the adverse effects of bodyweight gain and hepatomegaly shown after rosiglitazone treatment . It also reduces systemic inflammation . These results suggest that KB has a significant impact on metabolic and inflammatory homeostasis.
Action Environment
The action of KB can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KB in PTIO•-scavenging assays . Moreover, the concentration of KB used can also influence its efficacy. For example, a study found that a higher dose of KB (50 mg/kg/day) was more effective in controlling blood glucose in a diabetic mouse model .
Biochemical Analysis
Biochemical Properties
Kukoamine B interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It can lower blood glucose levels, reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines . It also reduces systemic inflammation, suggesting an impact on cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has been suggested that this compound may regulate nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . It can also bind to the primary structure of CpG DNA, thereby interfering with the interaction of CpG DNA with Toll-like receptor 9 (TLR9) and the immunostimulatory effect .
Temporal Effects in Laboratory Settings
In a study conducted over 9 weeks, this compound was found to lower blood glucose levels without the adverse effects of bodyweight gain and hepatomegaly . This suggests that this compound has long-term effects on cellular function and is stable over time .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses ranging from 0.06 mg/kg to 0.24 mg/kg . The effects of this compound varied with different dosages, with no reported toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been found to reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines and acylcarnitines . This suggests that this compound interacts with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
Its ability to influence levels of various metabolites suggests that it may interact with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kukoamine B can be synthesized through a series of chemical reactions involving protective intermediates. The synthetic route typically involves the reduction of cyano groups to amino groups using raney nickel catalysis in methanol ammonia . The intermediate compounds are protected using various protective groups such as CbzCl, PMBBr, Trt-Cl, and BnCl .
Industrial Production Methods
Industrial production of this compound involves the extraction from the root bark of Lycium chinense followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Kukoamine B undergoes various chemical reactions, including:
Oxidation: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Reduction: The reduction of cyano groups to amino groups is a key step in the synthesis of this compound.
Chelation: This compound can chelate metal ions, which contributes to its antioxidant activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Raney nickel catalysis in methanol ammonia is commonly used for the reduction of cyano groups.
Chelation: Metal ions such as Fe²⁺ are commonly used in chelation reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, this compound, which exhibits significant biological activities .
Scientific Research Applications
Kukoamine B has a wide range of scientific research applications:
Chemistry: This compound is studied for its antioxidant properties and its ability to chelate metal ions.
Biology: It is used in studies related to its anti-inflammatory and cytoprotective effects on cells.
Medicine: This compound has shown potential in the treatment of diabetes by lowering blood glucose levels and reducing systemic inflammation.
Comparison with Similar Compounds
Kukoamine B is compared with other similar compounds, such as Kukoamine A, which is also a phenolic polyamine. While both compounds exhibit antioxidant and cytoprotective effects, this compound has been found to possess higher potentials in these pathways, making it superior to Kukoamine A in terms of cytoprotection . Other similar compounds include Kukoamine C and Kukoamine D, which share structural similarities but differ in their biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRAOCFRRTWUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164991-67-7 | |
Record name | Kukoamine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KUKOAMINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?
A1: this compound exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]
Q2: What are the downstream effects of this compound binding to LPS?
A2: By inhibiting the LPS/TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]
Q3: Does this compound interact with other targets besides LPS?
A3: Yes, research indicates that this compound can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, this compound has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []
Q4: How does this compound affect osteoblast and osteoclast activity?
A4: Studies have shown that this compound promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C32H42N6O4, and its molecular weight is 574.7 g/mol. []
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.
Q8: Have any computational chemistry studies been conducted on this compound?
A8: Yes, molecular docking studies have been utilized to investigate the interactions of this compound with its targets. For instance, docking simulations have provided insights into this compound's binding mode with CpG DNA, ASGPR, and LPS. [, , ]
Q9: How do structural modifications of this compound affect its activity?
A9: The research papers provided do not delve into detailed structure-activity relationship studies for this compound. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.
Q10: Does this compound's pharmacokinetic profile differ between healthy individuals and sepsis patients?
A10: A population pharmacokinetic (PopPK) model of this compound was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of this compound between healthy individuals and sepsis patients.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []
Q12: What in vivo models have been used to study the effects of this compound?
A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []
Q13: Have any clinical trials been conducted on this compound?
A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.